1-[2-(3-methoxyphenoxy)ethyl]piperidine
Overview
Description
1-[2-(3-methoxyphenoxy)ethyl]piperidine, commonly known as MPP, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. MPP belongs to the class of piperidine compounds, which have been studied for their ability to modulate various biological processes.
Scientific Research Applications
Analytical Profiling and Detection
1-[2-(3-methoxyphenoxy)ethyl]piperidine and similar compounds have been characterized using various analytical methods like gas chromatography, mass spectrometry, and nuclear magnetic resonance. These techniques are vital for identifying and quantifying these compounds in biological matrices, such as blood and urine, which is crucial in forensic and toxicological studies (De Paoli et al., 2013).
Neuroprotective Activities
Compounds similar to 1-[2-(3-methoxyphenoxy)ethyl]piperidine have been evaluated for their neuroprotective effects. Studies have shown that these compounds can protect cells against glutamate-induced cell death and possess significant potential as neuroprotective agents, particularly in the context of anti-ischemic stroke agents (Zhong et al., 2020).
Receptor Binding and Pharmacological Profiles
The binding affinity of 1-[2-(3-methoxyphenoxy)ethyl]piperidine analogues to receptors like the glutamate NMDA receptor has been studied. This is important for understanding the pharmacological actions of these compounds, especially their psychotomimetic effects in humans (Roth et al., 2013).
Antidepressant Activity
Derivatives of 1-[2-(3-methoxyphenoxy)ethyl]piperidine have been synthesized and evaluated for antidepressant activities. This includes assessing their potential to inhibit reuptake of biogenic amines, which is a key mechanism of action for many antidepressants (Balsamo et al., 1987).
DNA Binding Studies
Some derivatives of 1-[2-(3-methoxyphenoxy)ethyl]piperidine have been investigated for their DNA binding properties. This research is significant in understanding the potential therapeutic applications of these compounds, especially in the context of genetic or cancer-related treatments (Mohanraj & Ponnuswamy, 2018).
properties
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-6-5-7-14(12-13)17-11-10-15-8-3-2-4-9-15/h5-7,12H,2-4,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSGLTKTCHUXNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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